Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1)
Description
Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) is a chemical compound known for its vibrant yellow color. It is also referred to as Pinacryptol yellow. This compound is part of the quinolinium family, which is characterized by a quinoline ring structure. The presence of the ethoxy and nitrostyryl groups contributes to its unique chemical properties and applications.
Properties
IUPAC Name |
6-ethoxy-1-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N2O3/c1-3-25-19-11-12-20-16(14-19)8-10-17(21(20)2)9-7-15-5-4-6-18(13-15)22(23)24/h4-14H,3H2,1-2H3/q+1/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWWGVDAPPVUCU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)[N+](=C(C=C2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N2O3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) typically involves the following steps:
Starting Materials: The synthesis begins with quinoline, which is then ethoxylated to introduce the ethoxy group.
Methylation: The next step involves methylation to add a methyl group to the quinoline ring.
Nitrostyryl Introduction:
Industrial Production Methods
In industrial settings, the production of Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) involves large-scale reactions under controlled conditions. The process includes:
Reactor Setup: Using reactors that can handle high temperatures and pressures.
Catalysts: Employing catalysts to enhance the reaction rates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy and nitrostyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
Oxidation: Quinolinium oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinolinium compounds.
Scientific Research Applications
Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) has several applications in scientific research:
Chemistry: Used as a dye and a fluorescent probe in various chemical analyses.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the manufacturing of pigments and dyes.
Mechanism of Action
The mechanism of action of Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s effects are mediated through pathways that include:
Fluorescence: The compound exhibits fluorescence, which is used in imaging and diagnostic applications.
Photodynamic Activity: It generates reactive oxygen species upon exposure to light, leading to cell damage in targeted therapies.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-2-(m-nitrostyryl)quinolinium methyl sulfate
- 6-Methoxyquinoline
- 6-Hydroxyquinoline
Uniqueness
Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its fluorescence and photodynamic activity make it particularly valuable in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
